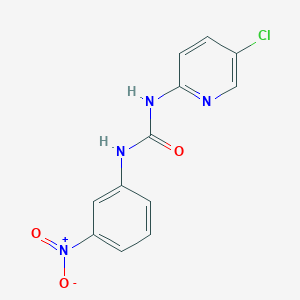
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea, also known as NPC-1161B, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies as a potential drug candidate for treating several diseases.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea exerts its biological effects by inhibiting various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been shown to have several biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity, and reduce the aggregation of amyloid beta peptides. However, more research is needed to fully understand the effects of N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea in lab experiments is its relatively simple synthesis method. Additionally, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has shown promising results in various studies as a potential drug candidate for treating several diseases. However, one limitation of using N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting further studies.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea. One area of research could be to further investigate its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea on the body. Finally, further studies are needed to evaluate the potential toxicity of N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea and its safety for use in humans.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea can be synthesized through a simple reaction between 5-chloro-2-pyridinamine and 3-nitrobenzoyl isocyanate. The reaction takes place in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has shown promising results as a potential inhibitor of several cancer cell lines. In diabetes research, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been shown to improve insulin sensitivity in animal models. In Alzheimer's disease research, N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-4-5-11(14-7-8)16-12(18)15-9-2-1-3-10(6-9)17(19)20/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHTXFDDLSSFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
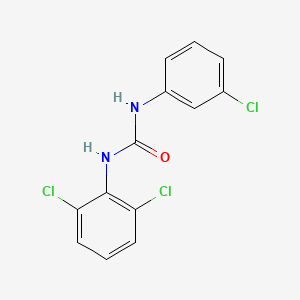
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
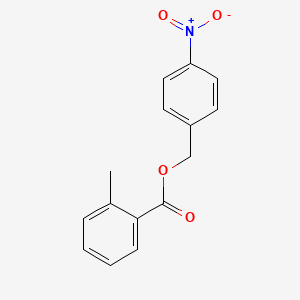
![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)
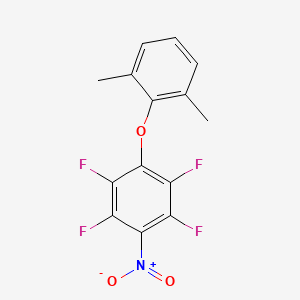
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)


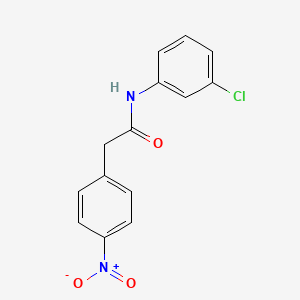
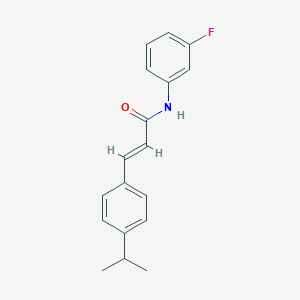
![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)